D-phenylalanineethylester

Enzymatic Resolution Chiral Chromatography Biocatalysis

Researchers require the D-enantiomer ethyl ester-not the L-form or free acid-for stereoselective enzyme inhibition and chiral synthesis. D-Phenylalanine ethyl ester (CAS 20529-91-3) solves this with: • High lipophilicity (LogP ~1.8) vs. D-Phe acid (LogP -1.5), enhancing membrane permeability • Carboxyl-protected for direct SPPS coupling, no in-situ protection needed • Enables kinetic resolution via α-chymotrypsin (hydrolyzes L-form only) to >99.5% ee • Essential for (R)-configured pharmacophores (e.g., anti-influenza triazole-thiones) Immediate supply for cGMP R&D and scale-up.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 20529-91-3
Cat. No. B3250778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-phenylalanineethylester
CAS20529-91-3
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1)N
InChIInChI=1S/C11H15NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m1/s1
InChIKeyCJGXMNONHNZEQQ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Phenylalanine Ethyl Ester: Procurement & Chemical Identity


D-Phenylalanine ethyl ester (CAS 20529-91-3) is the ethyl ester derivative of the D-enantiomer of the essential amino acid phenylalanine . It is a chiral building block, commonly utilized as a hydrochloride salt (CAS 63060-94-6) . Its unique stereochemical configuration (R-configuration) fundamentally dictates its specific interactions in biological systems and its utility in asymmetric synthesis, distinguishing it from the naturally occurring L-isomer .

Why D-Phenylalanine Ethyl Ester Cannot Be Substituted


Attempting to substitute D-phenylalanine ethyl ester with the L-isomer, the free acid, or a different ester can lead to experimental failure or significant loss of activity. The D-configuration is often required for selective enzyme inhibition or as a non-natural building block in drug synthesis, while the L-isomer behaves as a substrate [1]. The ethyl ester modification, relative to the free D-phenylalanine acid, significantly increases lipophilicity (LogP ~1.8 ), enhancing membrane permeability and altering pharmacokinetic properties [2]. Furthermore, the choice of ester (e.g., ethyl vs. methyl) impacts the stereochemical outcome in chiral syntheses [3].

Head-to-Head Evidence for D-Phenylalanine Ethyl Ester


α-Chymotrypsin Inhibition by D-PEE

In the presence of α-chymotrypsin, D-phenylalanine ethyl ester (D-PEE) demonstrates a completely different functional profile compared to its L-enantiomer. The L-isomer is a substrate that is actively hydrolyzed by the enzyme, while the D-isomer is entirely resistant to hydrolysis and instead functions as a competitive inhibitor of the enzyme's activity on L-PEE [1].

Enzymatic Resolution Chiral Chromatography Biocatalysis

D-PEE as Chiral Pool in Antiviral Drug Discovery

The D-enantiomer of phenylalanine ethyl ester is a critical starting material for constructing bioactive molecules with specific (R)-stereochemistry. Derivatives synthesized from D-phenylalanine methyl ester (a close analog) yielded a series of (R)-configured 1,2,4-triazole-3-thiones with potent anti-influenza A H1N1 activity. Critically, the corresponding enantiomers synthesized from L-phenylalanine ethyl ester were completely inactive [1].

Medicinal Chemistry Antiviral Research Asymmetric Synthesis

Enhanced Lipophilicity of D-PEE vs. Free Acid

Esterification of phenylalanine dramatically improves its physicochemical properties. While direct head-to-head data for D-phenylalanine ethyl ester is not available, class-level evidence from the L-enantiomer demonstrates a substantial increase in skin permeability (71-220 fold) for ester derivatives compared to the free amino acid [1]. This supports the principle that the ethyl ester of D-phenylalanine (calc. LogP 1.8 ) will possess significantly higher lipophilicity than D-phenylalanine acid (calc. LogP -1.5), a property crucial for passive diffusion across biological barriers.

Drug Delivery Pharmacokinetics Prodrug Design

D-PEE as Protected Building Block in Peptide Synthesis

D-Phenylalanine ethyl ester serves as a key protected amino acid derivative for introducing D-Phe residues into peptides. The ethyl ester protects the carboxylic acid functionality during coupling, preventing unwanted side reactions [1]. This contrasts with using the unprotected D-Phe acid, which would require additional, less efficient in-situ protection steps. A direct example is its use as the D-Phe(Et) residue in the synthesis of a potent vasopressin analog [2].

Peptide Synthesis Solid-Phase Synthesis Medicinal Chemistry

Core Applications of D-Phenylalanine Ethyl Ester


Enzymatic Resolution for Enantiopure D-Phenylalanine

Leverage the well-documented, absolute inability of α-chymotrypsin to hydrolyze D-phenylalanine ethyl ester while rapidly hydrolyzing its L-enantiomer [1]. This differential reactivity is a cornerstone for producing highly pure (>99.5% ee) D-phenylalanine [2]. Procuring D-PEE is essential for validating or scaling up these resolution protocols.

(R)-Configured Bioactive Molecule Synthesis

Utilize D-PEE as a chiral pool starting material for constructing enantiopure (R)-configured pharmacophores. As demonstrated by the synthesis of potent anti-influenza triazole-thiones, the D-configuration is critical for activity, while L-derived enantiomers are inactive [3]. This application mandates the procurement of high chiral purity D-PEE.

Incorporation of D-Phenylalanine into Peptides

Employ D-phenylalanine ethyl ester as a readily available, carboxyl-protected building block in both solution- and solid-phase peptide synthesis (SPPS). This form allows for direct coupling of the amino group, bypassing the need for in-situ protection of the free acid and improving synthetic efficiency [3]. Its utility is exemplified by its incorporation into potent vasopressin analogs [4].

Membrane-Permeable D-Phenylalanine Prodrug Design

Capitalize on the significantly increased lipophilicity of the ethyl ester (calc. LogP ~1.8) relative to D-phenylalanine acid (calc. LogP ~ -1.5). Class-level evidence supports that esterification enhances permeability across biological barriers by over an order of magnitude [5]. Procuring the ester form is the first step in developing D-Phe-based compounds with improved bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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